(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester is a useful research compound. Its molecular formula is C20H30B2O4 and its molecular weight is 356.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Esterification and Catalysis
Esterification reactions are fundamental in organic synthesis, producing esters widely used in various industries, including pharmaceuticals, fragrances, and polymers. Research on solid catalysts for synthesizing fatty esters from renewable resources highlights the importance of developing more efficient and selective catalysis processes. Solid catalysts based on mesostructured materials like MCM-41 offer potential for more sustainable large-scale synthesis of fatty acid esters, suggesting a context where derivatives of styrenediboronic acid could be explored for their catalytic properties or as intermediates in green chemistry applications (Márquez-Álvarez, Sastre, & Pérez-Pariente, 2004).
Advanced Materials
The synthesis of glycidyl esters from vegetable oils, leading to epoxy monomers with enhanced reactivity and lower viscosity, represents a significant advancement in creating renewable materials for the polymer industry. This research into epoxy monomers derived from soybean and linseed oils demonstrates the potential for bio-based materials to replace traditional petroleum-derived polymers, offering a possible application area for styrenediboronic acid derivatives in developing new polymer matrices or coatings (Wang & Schuman, 2013).
Environmental Impact and Removal Techniques
Given the widespread use and environmental persistence of bisphenol A (BPA) and related compounds, understanding their environmental fate and methods for their removal is crucial. Research on adsorptive removal techniques for bisphenol A demonstrates the growing concern over endocrine-disrupting chemicals in water sources. This area of research could benefit from exploring the interactions between bisphenol derivatives, including those related to styrenediboronic acid, and adsorbent materials to develop more effective purification and removal strategies (Bhatnagar & Anastopoulos, 2017).
Mechanism of Action
Target of Action
The primary targets of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester are organic synthesis processes, particularly those involving the formation of carbon-carbon bonds . The compound is a valuable building block in these processes, contributing to the formation of diverse organic compounds .
Mode of Action
(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester, resulting in the formation of new carbon-carbon bonds . This process is crucial in the functionalizing deboronation of alkyl boronic esters .
Biochemical Pathways
The compound affects biochemical pathways involved in the synthesis of organic compounds . Specifically, it contributes to the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . Additionally, it plays a role in the formation of glucose-responsive polymer hydrogels, which release insulin under high-glucose conditions .
Pharmacokinetics
It’s known that the compound’s properties can be influenced by factors such as ph, which can accelerate the rate of reaction . Furthermore, the compound’s bioavailability may be influenced by its use in the formation of hydrogels, which can host and release other compounds like insulin .
Result of Action
The action of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester results in the formation of diverse organic compounds . In the context of glucose-responsive polymer hydrogels, the compound contributes to the controlled release of insulin, which is crucial for managing blood glucose levels .
Action Environment
The action, efficacy, and stability of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester can be influenced by environmental factors such as pH and temperature . For instance, the rate of reaction can be considerably accelerated at physiological pH . Additionally, the compound’s stability may be affected by air and moisture .
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki-Miyaura cross-coupling reactions
Cellular Effects
Some pinacol boronic esters have been used in the development of glucose-responsive hydrogels, which release insulin under high-glucose conditions . This suggests that they may have an impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of glucose regulation and insulin release.
Molecular Mechanism
It is known that pinacol boronic esters can undergo catalytic protodeboronation, a process that involves a radical approach . This process is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation
Temporal Effects in Laboratory Settings
It is known that boronate esters, including pinacol boronic esters, are air- and chromatography-stable , suggesting that they have good stability and do not degrade easily
Metabolic Pathways
Pinacol boronic esters are known to be involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)14-16(15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3/b16-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWACXAYGMFHOQ-PEZBUJJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30B2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.